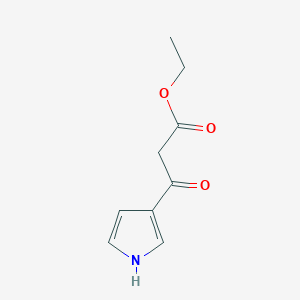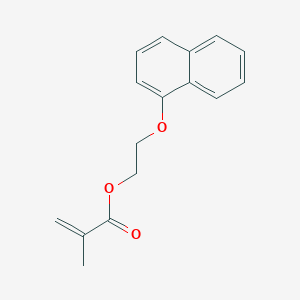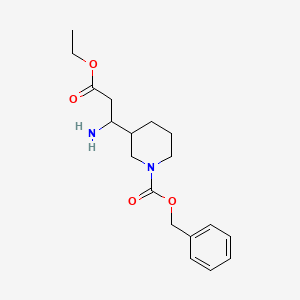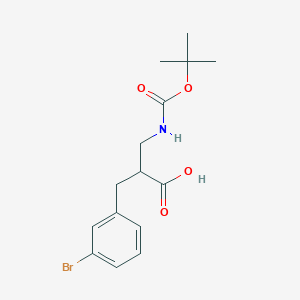
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is an organic compound with the molecular formula C9H11NO3 It is a derivative of propionic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester typically involves the reaction of ethyl acetoacetate with pyrrole under acidic or basic conditions. One common method is the condensation reaction between ethyl acetoacetate and pyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-3-(1H-pyrrol-2-YL)-propionic acid ethyl ester
- 3-Oxo-3-(1H-pyrrol-4-YL)-propionic acid ethyl ester
- 3-Oxo-3-(1H-pyrrol-5-YL)-propionic acid ethyl ester
Uniqueness
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The position of the substituent can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propiedades
Número CAS |
887411-89-4 |
|---|---|
Fórmula molecular |
C9H10NO3- |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
2-(1H-pyrrole-3-carbonyl)butanoate |
InChI |
InChI=1S/C9H11NO3/c1-2-7(9(12)13)8(11)6-3-4-10-5-6/h3-5,7,10H,2H2,1H3,(H,12,13)/p-1 |
Clave InChI |
ZKAAMMPVIWDNON-UHFFFAOYSA-M |
SMILES |
CCOC(=O)CC(=O)C1=CNC=C1 |
SMILES canónico |
CCC(C(=O)C1=CNC=C1)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)










